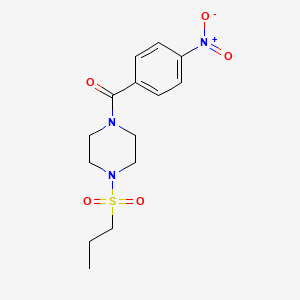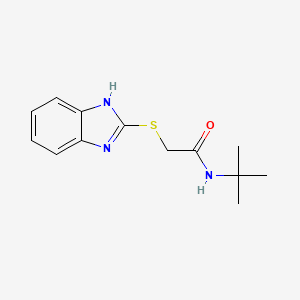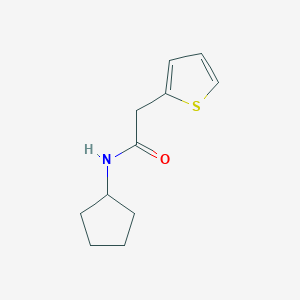![molecular formula C16H15N3O2 B5571906 4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5571906.png)
4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from commercially available reagents. For example, the synthesis of a fused, tricyclic pyridine-based energetic material involved azidonation and ring closure reactions, highlighting the complexity and the efficiency of synthetic strategies in producing compounds with desired properties (Ma et al., 2018).
Molecular Structure Analysis
The determination of the molecular structure of such compounds is crucial for understanding their properties and potential applications. Single X-ray diffraction is a common technique used for this purpose, providing detailed information about the crystal structure and molecular geometry (Ma et al., 2018).
Chemical Reactions and Properties
Compounds containing oxadiazole and pyridine units can participate in various chemical reactions, forming new compounds with diverse properties. The reactivity is often influenced by the presence of functional groups and the overall molecular structure, enabling the synthesis of a wide range of derivatives for different applications.
Physical Properties Analysis
The physical properties of such compounds, including their thermal behavior and stability, are of significant interest. For instance, certain pyridine-based materials demonstrate surprisingly high density and low thermal stability, which are important factors for their potential use in energetic materials (Ma et al., 2018).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity and Mechanisms
One area of research focuses on the design and synthesis of 1,3,4-oxadiazole derivatives for antibacterial applications. For instance, Song et al. (2017) synthesized various 1,3,4-oxadiazole thioether derivatives and evaluated their antibacterial activities against Xanthomonas oryzae pv. oryzae. They discovered that these compounds exhibited significant inhibitory effects, with one compound demonstrating superior efficacy compared to a commercial agent. Proteomic analysis revealed alterations in protein expression involved in purine metabolism, suggesting a potential mechanism of action (Song et al., 2017).
Material Science Applications
In material science, compounds containing the oxadiazole moiety, similar to the compound , have been explored for their thermal stability and electronic properties. Mansoori et al. (2012) synthesized thermally stable polyimides containing a 1,3,4-oxadiazole-2-pyridyl pendant group. These polymers were characterized for their solubility in polar solvents and thermal behavior, indicating potential applications in high-performance materials (Mansoori et al., 2012).
Anticancer Agents
Compounds bearing the 1,3,4-oxadiazole unit have also been studied for their potential as anticancer agents. Redda and Gangapuram (2007) synthesized 1,3,4-oxadiazolyl tetrahydropyridines and evaluated their anti-cancer activities, showing promising results against breast cancer cell lines. This research highlights the therapeutic potential of oxadiazole derivatives in oncology (Redda & Gangapuram, 2007).
Electronic and Photonic Applications
The electronic and photonic properties of oxadiazole derivatives have been explored for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. For instance, Shih et al. (2015) studied m-terphenyl oxadiazole derivatives for their high electron mobility and efficiency as electron-transporting and exciton-blocking materials in OLEDs. Their work demonstrates the utility of oxadiazole derivatives in enhancing the performance and efficiency of OLEDs (Shih et al., 2015).
Eigenschaften
IUPAC Name |
5-[(2,4-dimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-3-4-14(12(2)9-11)20-10-15-18-16(19-21-15)13-5-7-17-8-6-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFWWEXBFIGKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoate](/img/structure/B5571835.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5571843.png)
![(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine](/img/structure/B5571844.png)

![6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5571850.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5571851.png)

![4-fluoro-N-{3-[3-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5571856.png)

![(1S*,5R*)-6-(5-isopropyl-2-methyl-3-furoyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5571874.png)
![(3,5-dimethylisoxazol-4-yl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5571876.png)
![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5571882.png)
